Chiral Purity: (S)-Enantiomer vs. (R)-Enantiomer (CAS 1001347-43-8)
The primary differentiation lies in the absolute configuration of the chiral center. The target compound is the (S)-enantiomer, with a specific optical rotation. While the (R)-enantiomer (CAS 1001347-43-8) exists and is also a chiral building block, its procurement does not substitute for the (S)-enantiomer. In chiral environments such as biological systems or asymmetric catalytic cycles, the two enantiomers will exhibit distinct, often opposing, behaviors. A study on a related (1-ethylpyrrolidin-3-yl)carbamate derivative showed a Ki of 5.60 nM for the (R)-enantiomer against the human muscarinic M3 receptor [1], illustrating that the stereochemistry of this scaffold is critical for target engagement. Using the incorrect enantiomer would lead to a complete loss of desired activity.
| Evidence Dimension | Enantiomeric Configuration |
|---|---|
| Target Compound Data | (S)-enantiomer (CAS 1336912-68-5) |
| Comparator Or Baseline | (R)-enantiomer (CAS 1001347-43-8) |
| Quantified Difference | Qualitative difference in biological activity; specific quantitative binding data not available for the exact compound, but class inference shows high affinity for a specific enantiomer. |
| Conditions | In vitro binding assay on human muscarinic M3 receptor for a related (R)-configured carbamate derivative |
Why This Matters
Procurement of the precise stereoisomer is mandatory to ensure the reproducibility of asymmetric syntheses and biological assays; the (S)-enantiomer cannot be substituted by its (R)-counterpart or a racemic mixture.
- [1] BindingDB. BDBM360240: (R)-(1-ethylpyrrolidin-3-yl)methyl (3'-chloro-4'-fluoro-[1,1'-biphenyl]-2-yl)carbamate. Ki: 5.60 nM against human muscarinic M3 receptor. View Source
